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molecular formula C8H7FO3 B1294924 4-Fluorophenoxyacetic acid CAS No. 405-79-8

4-Fluorophenoxyacetic acid

Cat. No. B1294924
M. Wt: 170.14 g/mol
InChI Key: ZBIULCVFFJJYTN-UHFFFAOYSA-N
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Patent
US04254285

Procedure details

To a stirred solution of 50 g (0.29 moles) of p-fluorophenoxy acetic acid in one liter of absolute ethanol is added 10 ml of sulfuric acid. The mixture is heated to reflux for 18 hours, cooled to room temperature, and evaporated under vacuum. It is then poured onto 300 g of ice, extracted twice with 500 ml of ether, washed twice with 250 ml of a saturated solution of sodium bicarbonate, 100 ml of saturated sodium chloride solution, dried with magnesium sulfate, filtered and evaporated under vacuum giving 58 g of an oil. This is crystallized from 50 ml of hexane at -25° C. to give 55 g (90%) of the subject product as colorless crystals, mp 32°-33° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[CH2:18]([O:9][C:8](=[O:10])[CH2:7][O:6][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:12][CH:11]=1)[CH3:19]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(OCC(=O)O)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 L
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
ADDITION
Type
ADDITION
Details
It is then poured onto 300 g of ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 500 ml of ether
WASH
Type
WASH
Details
washed twice with 250 ml of a saturated solution of sodium bicarbonate, 100 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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